Differential p38α MAP Kinase Inhibition: Target Compound vs. the Clinical Candidate SB203580 in Biochemical and Cellular Assays
The target compound exhibits significantly attenuated p38α MAP kinase inhibitory activity (IC₅₀ = 2.97 µM, NanoBRET cellular assay) compared to the widely used reference inhibitor SB203580, which demonstrates IC₅₀ values of 0.3–0.5 µM in THP-1 cells . This ~6- to 10-fold difference in potency establishes the target compound as a weak p38α inhibitor, making it potentially useful as a tool compound for studying partial kinase inhibition or for applications where complete pathway blockade—characteristic of potent inhibitors like SB203580—is undesirable .
| Evidence Dimension | p38α MAP kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.97 µM (2,970 nM) |
| Comparator Or Baseline | SB203580: IC₅₀ = 0.3–0.5 µM (300–500 nM) |
| Quantified Difference | ~6- to 10-fold weaker inhibition |
| Conditions | Target: NanoBRET assay in HEK293T cells, 2 h incubation; SB203580: THP-1 cell-based assay |
Why This Matters
This differential potency defines the target compound's utility as a weak p38α inhibitor tool, distinct from potent clinical candidates, enabling nuanced interrogation of p38 MAPK signaling without complete pathway suppression.
- [1] BindingDB. BDBM50586592 (CHEMBL5086352). Inhibition of p38alpha (unknown origin) expressed in HEK293T cells using NanoBRET NanoGlo substrate incubated for 2 hrs by NanoBRET assay. IC₅₀: 2.97E+3 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50586592 (accessed 2026-05-09). View Source
- [2] ACE Therapeutics. SB-203580: p38 MAPK inhibitor with IC₅₀ of 0.3-0.5 μM in THP-1 cells. https://www.acetherapeutics.com (accessed 2026-05-09). View Source
